Emma Deniere,
Stijn Van Hulle,
Herman Van Langenhove,
Kristof Demeestere
PMID: 30099363
DOI:
10.1016/j.jhazmat.2018.07.071
Abstract
Given the need for innovations in advanced oxidation processes to deal with challenges such as OH scavenging, this paper addresses the removal of pharmaceuticals with a large variety in ozone reactivity (k
= 0.15-3 × 10
M
s
) by use of the novel ozone-activated peroxymonosulfate (O
/PMS) process. A clear improvement in removal efficiency (up to 5 times higher) is noticed as a result of the generation of SO
- radicals, mainly for slow-ozone reacting compounds (k
≤ 250 M
s
) and in the presence of a OH scavenger. Depending on the target compound, SO
- are assessed to contribute for 50-90% to the overall removal of the micropollutants, both in single-compound and mixture experiments. Ozone-based PMS activation occurs at neutral to alkaline pH and, in the presence of a OH scavenger, removal efficiencies during O
/PMS are up to 3 times higher than with the O
/H
O
process. In optimizing the O
/PMS process, a trade-off has to made between the desired removal and the PMS:O
ratio. A molar ratio of 1:10 already results in a clear benefit compared to the ozonation process. Further increase of the PMS content up to a 1:1 ratio improved the removal by an additional factor of 1.3-1.5.
Sydney L Ulliman,
Garrett McKay,
Fernando L Rosario-Ortiz,
Karl G Linden
PMID: 29227872
DOI:
10.1016/j.watres.2017.11.041
Abstract
While the presence of iron is generally not seen as favorable for UV-based treatment systems due to lamp fouling and decreased UV transmittance, we show that low levels of iron can lead to improvements in the abatement of chemicals in the UV-hydrogen peroxide advanced oxidation process. The oxidation potential of an iron-assisted UV/H
O
(UV
+ H
O
+ iron) process was evaluated at neutral pH using iron levels below USEPA secondary drinking water standards (<0.3 mg/L). Para-chlorobenzoic acid (pCBA) was used as a hydroxyl radical (HO) probe to quantify HO steady state concentrations. Compounds degraded by different mechanisms including, carbamazepine (CBZ, HO oxidation) and N-nitrosodimethylamine (NDMA, direct photolysis), were used to investigate the effect of iron on compound degradation for UV/H
O
systems. The effects of iron species (Fe
and Fe
), iron concentration (0-0.3 mg/L), H
O
concentration (0-10 mg/L) and background water matrix (low-carbon tap (LCT) and well water) on HO production and compound removal were examined. Iron-assisted UV/H
O
efficiency was most influenced by the target chemical and the water matrix. Added iron to UV/H
O
was shown to increase the steady-state HO concentration by approximately 25% in all well water scenarios. While CBZ removal was unchanged by iron addition, 0.3 mg/L iron improved NDMA removal rates in both LCT and well water matrices by 15.1% and 4.6% respectively. Furthermore, the combination of UV/Fe without H
O
was also shown to enhance NDMA removal when compared to UV photolysis alone indicating the presence of degradation pathways other than HO oxidation.
Elena V Emelyanova,
Inna P Solyanikova
PMID: 31491996
DOI:
10.3390/bios9030106
Abstract
The electrochemical reactor microbial sensor with the Clark oxygen electrode as the transducer was used for investigation of the competition between 3-chlorobenzoate (3-CBA) and its analogues, 2- and 4-chlorobenzoate (2-CBA and 4-CBA), for 3-chlorobenzoate-1,2-dioxygenase (3-CBDO) of
1CP cells. The change in respiration of freshly harvested
1CP cells in response to 3-CBA served as an indicator of 3-CBDO activity. The results obtained confirmed inducibility of 3-CBDO. Sigmoidal dependency of the rate of the enzymatic reaction on the concentration of 3-CBA was obtained and positive kinetic cooperativity by a substrate was shown for 3-CBDO. The Hill concentration constant,
, and the constant of catalytic activity,
, were determined. Inhibition of the rate of enzymatic reaction by excess substrate, 3-CBA, was observed. Associative (competitive inhibition according to classic classification) and transient types of the 3-CBA-1,2-DO inhibition by 2-CBA and 4-CBA, respectively, were found. The kinetic parameters such as
and
were also estimated for 2-CBA and 4-CBA. The disappearance of the S-shape of the curve of the
versus
dependence for 3-CBDO in the presence of 4-CBA was assumed to imply that 4-chlorobenzoate had no capability to be catalytically transformed by 3-chlorobenzoate-1,2-dioxygenase of
1CP cells.
Yongtae Ahn,
Doorae Lee,
Minhwan Kwon,
Il-Hwan Choi,
Seong-Nam Nam,
Joon-Wun Kang
PMID: 28655115
DOI:
10.1016/j.chemosphere.2017.06.079
Abstract
Advanced oxidation processes (AOPs) are widely used in water treatments. During oxidation processes, natural organic matter (NOM) is modified and broken down into smaller compounds that affect the characteristics of the oxidized NOM by AOPs. In this study, NOM was characterized and monitored in the UV/hydrogen peroxide (H
O
) and UV/persulfate (PS) processes using a liquid chromatography-organic carbon detector (LC-OCD) technique, and a combination of excitation-emission matrices (EEM) and parallel factor analysis (PARAFAC). The percentages of mineralization of NOM in the UV/H
O
and UV/PS processes were 20.5 and 83.3%, respectively, with a 10 mM oxidant dose and a contact time of 174 s (UV dose: approximately 30,000 mJ). Low-pressure, Hg UV lamp (254 nm) was applied in this experiment. The steady-state concentration of SO
was 38-fold higher than that of OH at an oxidant dose of 10 mM. With para-chlorobenzoic acid (pCBA) as a radical probe compound, we experimentally determined the rate constants of Suwannee River NOM (SRNOM) with OH (k
= 3.3 × 10
M
s
) and SO
(k
= 4.55 × 10
M
s
). The hydroxyl radical and sulfate radical showed different mineralization pathways of NOM, which have been verified by the use of LC-OCD and EEM/PARAFAC. Consequently, higher steady-state concentrations of SO
, and different reaction preferences of OH and SO
with the NOM constituent had an effect on the mineralization efficiency.
Iteb Trabelsi,
Kamel Essid,
Mohamed Hedi Frikha
PMID: 28674327
DOI:
10.5650/jos.ess17008
Abstract
The article deals with the use of mixed anhydrides for the synthesis of fatty esters. Both aliphatic and aromatic acids are involved, indicating different behaviors according to the chain length of the aliphatic acid. We describe a novel and efficient method for the synthesis of fatty esters by the esterification reaction of primary, secondary and tertiary alcohols with mixed carboxylic-palmitic anhydrides using resin Amberlyst-15 as heterogeneous acid catalyst. Influence of various reaction parameters such as molar ratio (anhydride/alcohol), catalyst amount, type of alcohol and type of mixed anhydride were studied to optimize the conditions for maximum yield. Among tested anhydrides we quote mainly the 4-chlorobenzoic palmitic anhydride because it was both reactive and selective for the preparation of palmitic acid ester. This anhydride gave a good yield of palmitic ester.
Ziyu Xing,
Ting Hu,
Yun Xiang,
Peng Qi,
Xing Huang
PMID: 31650227
DOI:
10.1007/s00284-019-01791-9
Abstract
Polychlorinated biphenyls (PCBs) are types of lasting environmental pollutants which are widely used in various industries. 4-chlorobiphenyl (4CBP) is a PCB which is harmful to the environment as well as humans. Two strains, CB-3 and CD-2, were isolated from the polluted soil of a chemical factory and could completely degrade 50 mg/L 4CBP within 12 h by co-culture. The consortium comprising strains CB-3 and CD-2 was effective in the degradation of 4CBP. 4CBP was degraded initially by strain CB-3 to accumulate 4-chlorobenzoate (4CBA) and further oxidised by strain CD-2. Based on 16S rRNA gene sequence analysis and phenotypic typing, strain CB-3 and strain CD-2 were identified as Pseudomonas sp. and Comamonas sp., respectively. The substrate spectra experiment showed that strain CB-3 could degrade PCBs with no more than three chlorine atoms. A gene cluster of biphenyl metabolism was found in the genome of strain CB-3. Besides, a dechlorination gene cluster and a gene cluster of protocatechuate (PCA) metabolic were found in the genome of strain CD-2. These gene clusters are supposed to be involved in 4CBP degradation. The ability of strains CB-3 and CD-2 to degrade 4CBP in soil was assessed by soil experiment, and 4CBP at the initial concentration of 10 mg/kg was 80.5% removed within 15 days.
Sunday A Adebusoye
PMID: 27766437
DOI:
10.1007/s10532-016-9776-3
Abstract
Cupriavidus sp. strain SK-3, previously isolated on polychlorinated biphenyl mixtures, was found to aerobically utilize a wide spectrum of substituted aromatic compounds including 4-fluoro-, 4-chloro- and 4-bromobenzoic acids as a sole carbon and energy source. Other chlorobenzoic acid (CBA) congeners such as 2-, 3-, 2,3-, 2,5-, 3,4- and 3,5-CBA were all rapidly transformed to respective chlorocatechols (CCs). Under aerobic conditions, strain SK-3 grew readily on 4-CBA to a maximum concentration of 5 mM above which growth became impaired and yielded no biomass. Growth lagged significantly at concentrations above 3 mM, however chloride elimination was stoichiometric and generally mirrored growth and substrate consumption in all incubations. Experiments with resting cells, cell-free extracts and analysis of metabolite pools suggest that 4-CBA was metabolized in a reaction exclusively involving an initial hydrolytic dehalogenation yielding 4-hydroxybenzoic acid, which was then hydroxylated to protocatechuic acid (PCA) and subsequently metabolized via the β-ketoadipate pathway. When strain SK-3 was grown on 4-CBA, there was gratuitous induction of the catechol-1,2-dioxygenase and gentisate-1,2-dioxygenase pathways, even if both were not involved in the metabolism of the acid. While activities of the modified ortho- and meta-cleavage pathways were not detectable in all extracts, activity of PCA-3,4-dioxygenase was over ten-times higher than those of catechol-1,2- and gentisate-1,2-dioxygenases. Therefore, the only reason other congeners were not utilized for growth was the accumulation of CCs, suggesting a narrow spectrum of the activity of enzymes downstream of benzoate-1,2-dioxygenase, which exhibited affinity for a number of substituted analogs, and that the metabolic bottlenecks are either CCs or catabolites of the modified ortho-cleavage metabolic route.
Stefan Güssregen,
Hans Matter,
Gerhard Hessler,
Evanthia Lionta,
Jochen Heil,
Stefan M Kast
PMID: 28565907
DOI:
10.1021/acs.jcim.6b00765
Abstract
Water molecules play an essential role for mediating interactions between ligands and protein binding sites. Displacement of specific water molecules can favorably modulate the free energy of binding of protein-ligand complexes. Here, the nature of water interactions in protein binding sites is investigated by 3D RISM (three-dimensional reference interaction site model) integral equation theory to understand and exploit local thermodynamic features of water molecules by ranking their possible displacement in structure-based design. Unlike molecular dynamics-based approaches, 3D RISM theory allows for fast and noise-free calculations using the same detailed level of solute-solvent interaction description. Here we correlate molecular water entities instead of mere site density maxima with local contributions to the solvation free energy using novel algorithms. Distinct water molecules and hydration sites are investigated in multiple protein-ligand X-ray structures, namely streptavidin, factor Xa, and factor VIIa, based on 3D RISM-derived free energy density fields. Our approach allows the semiquantitative assessment of whether a given structural water molecule can potentially be targeted for replacement in structure-based design. Finally, PLS-based regression models from free energy density fields used within a 3D-QSAR approach (CARMa - comparative analysis of 3D RISM Maps) are shown to be able to extract relevant information for the interpretation of structure-activity relationship (SAR) trends, as demonstrated for a series of serine protease inhibitors.
Minggen Cheng,
Dongmei Pei,
Xiangrong He,
Yongchuang Liu,
Pingping Zhu,
Xin Yan
PMID: 33397703
DOI:
10.1128/AEM.02652-20
Abstract
The bacterial hydrolytic dehalogenation of 4-chlorobenzoate (4CBA) is a coenzyme A (CoA)-activation-type catabolic pathway that is usually a common part of the microbial mineralization of chlorinated aromatic compounds. Previous studies have shown that the transport and dehalogenation genes for 4CBA are typically clustered as an
operon and inducibly expressed in response to 4CBA. However, the associated molecular mechanism remains unknown. In this study, a gene (
) adjacent to the
operon was predicted to encode a TetR-type transcriptional regulator in
strain CD-2. The
knockout strain exhibited constitutive expression of the
cluster. In the host
, the expression of the
-fused green fluorescent protein (
) reporter was repressed by the introduction of the
gene, and genetic studies combining various catabolic genes suggest that the ligand for FcbR may be an intermediate metabolite. Purified FcbR could bind to the
DNA probe
, and the metabolite 4-chlorobenzyl-CoA (4CBA-CoA) prevented FcbR binding to the P
DNA probe. Isothermal titration calorimetry (ITC) measurements showed that 4CBA-CoA could bind to FcbR at a 1:1 molar ratio. DNase I footprinting showed that FcbR protected a 42-bp DNA motif (5'-GGAAATCAATAGGTCCATAGAAAATCTATTGACTAATCGAAT-3') that consists of two sequence repeats containing four pseudopalindromic sequences (5'-TCNATNGA-3'). This binding motif overlaps with the -35 box of
and was proposed to prevent the binding of RNA polymerase. This study characterizes a transcriptional repressor of the
operon, together with its ligand, thus identifying halogenated benzoyl-CoA as belonging to the class of ligands of transcriptional regulators.
The bacterial hydrolytic dehalogenation of 4CBA is a special CoA-activation-type catabolic pathway that plays an important role in the biodegradation of polychlorinated biphenyls and some herbicides. With genetic and biochemical approaches, the present study identified the transcriptional repressor and its cognate effector of a 4CBA hydrolytic dehalogenation operon. This work extends halogenated benzoyl-CoA as a new member of CoA-derived effector compounds that mediate allosteric regulation of transcriptional regulators.
Xin Chen,
Mingli Gu,
Tengda Li,
Yi Sun
PMID: 33973485
DOI:
10.2217/fmb-2021-0047
Abstract
To understand the pathological progress of COVID-19 and to explore the potential biomarkers.
The COVID-19 pandemic is ongoing. There is metabolomics research about COVID-19 indicating the rich information of metabolomics is worthy of further data mining.
We applied bioinformatics technology to reanalyze the published metabolomics data of COVID-19.
Benzoate, β-alanine and 4-chlorobenzoic acid were first reported to be used as potential biomarkers to distinguish COVID-19 patients from healthy individuals; taurochenodeoxycholic acid 3-sulfate, glucuronate and N,N,N-trimethyl-alanylproline betaine TMAP are the top classifiers in the receiver operating characteristic curve of COVID-severe and COVID-nonsevere patients.
These unique metabolites suggest an underlying immunoregulatory treatment strategy for COVID-19.